molecular formula C14H11NO4 B14239395 1,7-Dihydroxy-3-methoxy-10H-acridin-9-one CAS No. 612541-97-6

1,7-Dihydroxy-3-methoxy-10H-acridin-9-one

Katalognummer: B14239395
CAS-Nummer: 612541-97-6
Molekulargewicht: 257.24 g/mol
InChI-Schlüssel: QAQLHTRJZLJDME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dihydroxy-3-methoxy-10H-acridin-9-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification processes to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

1,7-Dihydroxy-3-methoxy-10H-acridin-9-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .

Wissenschaftliche Forschungsanwendungen

1,7-Dihydroxy-3-methoxy-10H-acridin-9-one has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other acridone derivatives and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, including its use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 1,7-Dihydroxy-3-methoxy-10H-acridin-9-one involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,7-Dihydroxy-3-methoxy-10H-acridin-9-one is unique due to its specific substitution pattern on the acridone ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets and pathways, making it valuable for various scientific research applications .

Eigenschaften

CAS-Nummer

612541-97-6

Molekularformel

C14H11NO4

Molekulargewicht

257.24 g/mol

IUPAC-Name

1,7-dihydroxy-3-methoxy-10H-acridin-9-one

InChI

InChI=1S/C14H11NO4/c1-19-8-5-11-13(12(17)6-8)14(18)9-4-7(16)2-3-10(9)15-11/h2-6,16-17H,1H3,(H,15,18)

InChI-Schlüssel

QAQLHTRJZLJDME-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C(=C1)O)C(=O)C3=C(N2)C=CC(=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.